molecular formula C13H16ClNO3 B6644868 (2R)-2-[(3-chloro-2-methylbenzoyl)amino]-3-methylbutanoic acid

(2R)-2-[(3-chloro-2-methylbenzoyl)amino]-3-methylbutanoic acid

Cat. No. B6644868
M. Wt: 269.72 g/mol
InChI Key: LAHJQTKOKCFRIW-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[(3-chloro-2-methylbenzoyl)amino]-3-methylbutanoic acid is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly known as etodolac and is used for the treatment of pain, inflammation, and fever. The chemical structure of etodolac consists of a carboxylic acid group, a pyran ring, and a chlorobenzoyl group. Etodolac is a racemic mixture of two enantiomers, (R)-etodolac and (S)-etodolac, with the (R)-enantiomer being the active form.

Mechanism of Action

Etodolac inhibits the activity of COX enzymes by binding to their active site. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins. Etodolac binds to the active site of COX enzymes and prevents arachidonic acid from binding, thereby reducing the production of prostaglandins.
Biochemical and physiological effects:
Etodolac has been shown to have anti-inflammatory, analgesic, and antipyretic effects. Etodolac reduces inflammation by inhibiting the production of prostaglandins, which are involved in the regulation of inflammation. Etodolac reduces pain by inhibiting the production of prostaglandins, which are involved in the regulation of pain. Etodolac reduces fever by inhibiting the production of prostaglandins, which are involved in the regulation of body temperature.

Advantages and Limitations for Lab Experiments

Etodolac has several advantages for lab experiments. It is a well-studied NSAID with a known mechanism of action. It is widely available and relatively inexpensive. However, etodolac also has some limitations for lab experiments. It has a relatively short half-life, which may require frequent dosing in some experiments. It may also have off-target effects that could complicate data interpretation.

Future Directions

There are several future directions for research on etodolac. One area of research is the development of more potent and selective COX inhibitors. Another area of research is the investigation of the potential therapeutic applications of etodolac beyond its current use as an NSAID. Finally, research could focus on the development of new drug delivery systems to improve the pharmacokinetics and pharmacodynamics of etodolac.

Synthesis Methods

The synthesis of etodolac involves the condensation of 2-chloro-3-methylbenzoic acid with ethyl acetoacetate to form 2-chloro-3-methyl-4-oxo-4H-pyran-3-carboxylic acid ethyl ester. This intermediate is then reacted with methylamine to form (2R)-2-[(3-chloro-2-methylbenzoyl)amino]-3-methylbutanoic acid.

Scientific Research Applications

Etodolac is widely used in scientific research to study the mechanism of action of (2R)-2-[(3-chloro-2-methylbenzoyl)amino]-3-methylbutanoic acid and to investigate the potential therapeutic applications of etodolac. Etodolac has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting COX enzymes, etodolac reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.

properties

IUPAC Name

(2R)-2-[(3-chloro-2-methylbenzoyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-7(2)11(13(17)18)15-12(16)9-5-4-6-10(14)8(9)3/h4-7,11H,1-3H3,(H,15,16)(H,17,18)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHJQTKOKCFRIW-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)NC(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)C(=O)N[C@H](C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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